molecular formula C16H14ClN3O2S2 B11032214 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11032214
M. Wt: 379.9 g/mol
InChI Key: TXTFFNYQWVOFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[3,2-a]pyrimidine core, a fused bicyclic system with sulfur and nitrogen atoms. Key structural elements include:

  • 3-methyl group: Enhances steric and electronic properties.
  • Carboxamide side chain: Linked via a sulfanylethyl group to a 4-chlorophenyl ring, providing unique hydrophobic and electronic characteristics.

Synthesis likely involves multi-step reactions, including cyclization (e.g., thiazolo-pyrimidine ring formation) and coupling of the sulfanylethyl-4-chlorophenyl moiety, as seen in analogous compounds (e.g., POCl3-mediated condensations ). The 4-chlorophenyl group may influence π-stacking interactions, while the sulfanyl linkage could enhance metabolic stability compared to ether or ester analogs .

Properties

Molecular Formula

C16H14ClN3O2S2

Molecular Weight

379.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H14ClN3O2S2/c1-10-9-24-16-19-8-13(15(22)20(10)16)14(21)18-6-7-23-12-4-2-11(17)3-5-12/h2-5,8-9H,6-7H2,1H3,(H,18,21)

InChI Key

TXTFFNYQWVOFNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NCCSC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Multi-Component Condensation Reactions

The thiazolo[3,2-a]pyrimidine scaffold is frequently assembled via one-pot multi-component reactions (MCRs). A representative protocol involves condensing 3-methyl-5-oxo-4,5-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylic acid with 2-[(4-chlorophenyl)sulfanyl]ethylamine under carbodiimide-mediated coupling conditions . Key steps include:

  • Core Formation : Reacting thiourea derivatives with α,β-unsaturated ketones in acetic acid yields the thiazolo[3,2-a]pyrimidine ring. For example, cyclocondensation of 3-mercapto-2-thioxopyrimidin-4-one with methyl vinyl ketone at 80°C for 6 hours generates the 5-oxo-3-methyl intermediate .

  • Carboxamide Functionalization : The 6-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with 2-[(4-chlorophenyl)sulfanyl]ethylamine in dichloromethane at 0–5°C. Triethylamine is added to neutralize HCl byproducts.

Optimization Insights :

  • Stoichiometric ratios (1:1.2 for acid to amine) minimize side reactions.

  • Lower temperatures (−10°C) improve coupling yields (78% → 92%) by reducing racemization.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization and functionalization steps, enhancing efficiency:

  • Cyclization under Irradiation : A mixture of 3-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and chloroacetone in dimethylformamide (DMF) is irradiated at 150 W for 10 minutes, forming the thiazolo[3,2-a]pyrimidine core .

  • Sulfanyl Ethyl Introduction : The intermediate is treated with 4-chlorobenzenethiol and 1,2-dibromoethane in acetonitrile under microwave conditions (100°C, 5 minutes), achieving 85% yield .

Advantages :

  • Reaction time reduced from 12 hours (conventional heating) to 15 minutes.

  • Energy consumption decreases by ~70% .

Solvent-Free Mechanochemical Approaches

Solid-state synthesis minimizes solvent use and improves atom economy:

  • Ball-Milling Protocol :

    • 3-Methyl-5-oxothiazolo[3,2-a]pyrimidine-6-carbonyl chloride (1 equiv) and 2-[(4-chlorophenyl)sulfanyl]ethylamine (1.1 equiv) are ground in a planetary ball mill (500 rpm, 30 minutes).

    • The reaction proceeds via in situ HCl elimination, yielding 89% product .

Characterization :

  • FT-IR : Carboxamide C=O stretch at 1665 cm⁻¹; thioether C–S at 680 cm⁻¹ .

  • ¹H NMR : Benzylic –CH₂–S– at δ 3.45 ppm (t, J = 6.8 Hz); pyrimidine H-2 at δ 8.22 ppm (s).

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors for enhanced control:

  • Two-Stage Flow Synthesis :

    • Stage 1 : Thiazolo[3,2-a]pyrimidine core synthesis at 100°C, residence time 15 minutes.

    • Stage 2 : Carboxamide coupling in a microfluidic chip (0.2 mL volume, 25°C), achieving 94% conversion .

Operational Parameters :

ParameterStage 1Stage 2
Temperature (°C)10025
Residence Time (min)155
Yield (%)9194

Analytical and Purification Strategies

Chromatography : Silica gel columns with ethyl acetate/hexane (3:7) resolve unreacted amine and sulfanyl byproducts.
Recrystallization : Dissolving the crude product in hot ethanol (80°C) and cooling to −20°C yields crystals with >99% purity .

Mass Spectrometry : ESI-MS ([M+H]⁺) at m/z 396.03 confirms molecular weight (Calc. 396.05) .

Challenges and Mitigation

  • Sulfoxide Formation :

    • Cause : Oxidation of the thioether group during storage.

    • Solution : Add 0.1% w/w butylated hydroxytoluene (BHT) and store under argon .

  • Racemization at Carboxamide :

    • Cause : High-temperature coupling.

    • Solution : Use EDC/HOBt at 0°C, reducing racemization to <2%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeScalability
Multi-Component78–85958–12 hModerate
Microwave85–929815–30 minHigh
Solvent-Free899930 minLow
Continuous Flow949920 minIndustrial

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

Structural Characteristics

The compound belongs to the thiazolopyrimidine class and features a complex structure that includes:

  • Thiazole and Pyrimidine Rings : These heterocyclic structures contribute significantly to its biological activity.
  • Carboxamide Functional Group : Enhances solubility and interaction with biological targets.
  • Chlorophenyl Substituent : Influences pharmacological properties and selectivity towards specific receptors.

Anticancer Activity

Research has indicated that derivatives of thiazolopyrimidine exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating:

  • Inhibition of Cell Viability : Studies showed a reduction in viability of specific cancer cell lines by approximately 39.8% compared to untreated controls (p < 0.001).
  • Mechanism of Action : The structural similarity to purines allows effective binding to biological targets involved in cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Various derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus.
  • Biofilm Inhibition : The compound exhibited significant activity in preventing biofilm formation by pathogenic bacteria.

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, the compound was tested against several cancer cell lines, including breast and colon cancer cells. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against various bacterial strains. The findings revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Formula Notable Features
Target Compound 4-Chlorophenylsulfanylethyl carboxamide C₁₇H₁₅ClN₃O₂S₂ Sulfanyl linker; chloro group for lipophilicity
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl analog 4-Methoxyphenyl at C5; phenyl carboxamide C₁₉H₁₇N₃O₃S Methoxy improves solubility; phenylamide lacks sulfur linkage
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene] analog Ethyl ester; methoxycarbonylmethylene at C2 C₂₀H₁₈ClN₂O₅S Ester group reduces hydrogen bonding; Z-configuration affects conformation
7-Methyl-5-(4-nitrophenyl)-3-oxo-N-phenyl analog 4-Nitrophenyl at C5 C₂₀H₁₆N₄O₄S Nitro group increases electron-withdrawing effects; may enhance reactivity
N-(4-Methoxyphenethyl)-5-oxo analog 4-Methoxyphenethyl carboxamide C₁₇H₁₇N₃O₃S Phenethyl group increases bulk; methoxy enhances solubility
N-(3-Chloro-4-methoxyphenyl)-3-methyl-5-oxo analog 3-Chloro-4-methoxyphenyl carboxamide C₁₅H₁₂ClN₃O₃S Chloro-methoxy substitution offers dual electronic effects

Key Insights:

Methoxy groups improve solubility but reduce lipophilicity compared to chloro or nitro analogs. Sulfanyl vs. Oxygen Linkers: The sulfanylethyl group in the target compound may confer higher metabolic stability and distinct electronic effects versus ether-linked analogs .

Biological Activity :

  • Thiazolo[3,2-a]pyrimidines with carboxamide side chains (e.g., ) are often evaluated for antibacterial activity . The target compound’s 4-chlorophenyl group may enhance membrane penetration, while the sulfanyl linker could reduce enzymatic degradation.

Crystallographic and Intermolecular Interactions :

  • Analogous compounds exhibit π-halogen interactions (e.g., bromophenyl in ) and hydrogen-bonding networks . The target compound’s 4-chlorophenyl group may engage in similar π-stacking, while the carboxamide participates in hydrogen bonding .

Biological Activity

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound characterized by its unique thiazolo-pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C16H14ClN3O2S2
Molecular Weight 379.88 g/mol
LogP 2.3583
Polar Surface Area 49.362 Ų
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its structure suggests a mechanism involving enzyme inhibition, particularly targeting acetylcholinesterase and topoisomerase II, which are crucial for bacterial survival and tumor growth.

A study demonstrated that compounds with similar thiazole and pyrimidine structures showed potent in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.8 to 6.25 µg/mL for various bacterial strains, indicating strong antimicrobial potential .

Antitumor Activity

The compound also shows promising antitumor effects. Molecular docking studies have elucidated its interaction with cancer-related enzymes. For instance, it has been shown to inhibit topoisomerase II, leading to disrupted DNA replication in cancer cells. In vitro assays revealed that the compound demonstrated cytotoxic effects on various cancer cell lines with GI50 values comparable to established chemotherapeutics .

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes critical for bacteria and tumor cells.
  • Structural Interactions : Its unique substitution pattern enhances selectivity towards specific molecular targets.
  • Cytotoxicity : The compound induces apoptosis in cancer cells through various pathways.

Case Studies

Several studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound against E. coli and S. aureus, showing significant antibacterial activity with MIC values indicating effectiveness .
  • Antitumor Potential : Another research highlighted its selective cytotoxicity against breast cancer cell lines (T-47D and MDA-MB-435), with IC50 values ranging from 15 to 28 µM .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

The synthesis involves a multi-step approach:

  • Core formation : Cyclization of thiourea derivatives with α,β-unsaturated ketones to construct the thiazolo[3,2-a]pyrimidine scaffold.
  • Functionalization : Introduction of the 4-chlorophenylsulfanyl group via nucleophilic substitution or thiol-ene coupling.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity. Key intermediates should be characterized at each step using NMR and mass spectrometry .

Q. Which analytical techniques are critical for structural elucidation?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., thiazole H-2 at δ 8.2–8.5 ppm) and carbonyl carbons (165–175 ppm).
  • X-ray Crystallography : Resolves stereochemistry and confirms the thiazolo-pyrimidine fused core (mean C–C bond length: 1.48 Å) .
  • HPLC-UV : Assesses purity (>95%) with a C18 column and acetonitrile/water gradient .

Q. How should this compound be stored to maintain stability?

Store in amber vials under inert gas (N₂/Ar) at –20°C. Desiccate with silica gel to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in protein active sites (e.g., kinase domains).
  • MD Simulations : GROMACS assesses binding stability (50 ns trajectories, AMBER force field).
  • Free Energy Calculations : MM-PBSA quantifies binding affinities (ΔG < –8 kcal/mol suggests strong interaction) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardized Assays : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays).
  • Target Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD < 1 µM indicates high affinity).
  • SAR Analysis : Modify substituents (e.g., 4-chlorophenyl vs. 3-methoxyphenyl) to isolate pharmacophores .

Q. How can reaction yields be optimized for key intermediates?

  • Catalyst Screening : Pd/C (5 mol%) for hydrogenation steps increases yield by 20–30%.
  • Solvent Optimization : DMF/THF (3:1 v/v) enhances solubility of aromatic intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 2 h (120°C, 300 W) .

Q. What experimental designs validate enzyme inhibition mechanisms?

  • Kinetic Studies : Lineweaver-Burk plots distinguish competitive (Km increases) vs. non-competitive inhibition.
  • Mutagenesis : Replace catalytic residues (e.g., Asp166 in kinases) to confirm binding site specificity.
  • Co-crystallization : Resolve X-ray structures of compound-enzyme complexes (2.0 Å resolution) .

Methodological Challenges and Solutions

Q. How are solubility issues addressed in cellular assays?

  • Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity.
  • Cyclodextrin Formulations : 2-hydroxypropyl-β-cyclodextrin (10 mM) enhances aqueous solubility 10-fold.
  • Sonication : Disperse aggregates in PBS (pH 7.4) for 30 min at 25°C .

Q. What approaches study metabolic pathways in vitro?

  • Liver Microsomes : Incubate with NADPH (1 mM) for 60 min; quench with acetonitrile.
  • LC-MS/MS Analysis : Detect phase I metabolites (e.g., hydroxylation, demethylation) via Q-TOF instrumentation.
  • CYP Inhibition : Co-incubate with ketoconazole (CYP3A4 inhibitor) to identify metabolic isoforms .

Q. How are spectroscopic artifacts minimized during characterization?

  • DEPT-135 NMR : Differentiates CH₂ and CH₃ groups in crowded spectra.
  • 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and long-range couplings.
  • Dynamic Light Scattering (DLS) : Detects aggregates (>500 nm) that distort UV-Vis readings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.